N-benzyl-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide
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Overview
Description
N-benzyl-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a benzyl group, a dimethylphenoxy group, and a dioxidotetrahydrothiophenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide typically involves multiple steps:
Formation of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable nucleophile.
Attachment of the Dimethylphenoxy Group: The dimethylphenoxy group can be introduced via an etherification reaction using 3,4-dimethylphenol and an appropriate alkylating agent.
Incorporation of the Dioxidotetrahydrothiophenyl Group: This group can be synthesized through a series of oxidation and reduction reactions starting from tetrahydrothiophene.
Formation of the Propanamide Backbone: The final step involves the formation of the amide bond through a condensation reaction between the amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions (e.g., solvent, temperature).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-benzyl-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(3,4-dimethylphenoxy)propanamide: Lacks the dioxidotetrahydrothiophenyl group.
N-benzyl-2-(3,4-dimethylphenoxy)-N-(tetrahydrothiophen-3-yl)propanamide: Lacks the dioxidation on the thiophene ring.
N-benzyl-2-(phenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide: Lacks the dimethyl groups on the phenoxy ring.
Uniqueness
The presence of the dioxidotetrahydrothiophenyl group and the specific substitution pattern on the phenoxy ring make N-benzyl-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide unique. These structural features could confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C22H27NO4S |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-benzyl-2-(3,4-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)propanamide |
InChI |
InChI=1S/C22H27NO4S/c1-16-9-10-21(13-17(16)2)27-18(3)22(24)23(14-19-7-5-4-6-8-19)20-11-12-28(25,26)15-20/h4-10,13,18,20H,11-12,14-15H2,1-3H3 |
InChI Key |
JQMSYXRKDYAGQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3)C |
Origin of Product |
United States |
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